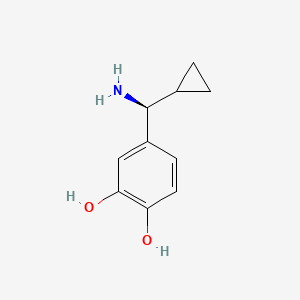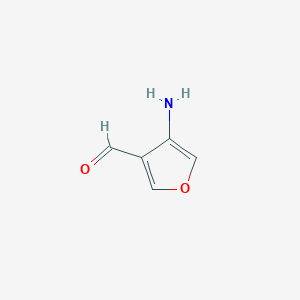![molecular formula C13H9ClN4O B13102559 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino and chlorophenyl groups in the structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the reduction of inflammation in diseased tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
Uniqueness
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the specific positioning of the amino and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This compound has shown superior activity in certain biological assays compared to its analogs, making it a promising candidate for further development in therapeutic applications.
Eigenschaften
Molekularformel |
C13H9ClN4O |
|---|---|
Molekulargewicht |
272.69 g/mol |
IUPAC-Name |
3-amino-2-(2-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-2-1-4-8(10)12-17-11-9(5-3-7-16-11)13(19)18(12)15/h1-7H,15H2 |
InChI-Schlüssel |
RUEUWIVNTFRRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)




